2,4-Dichloro-N-(2-methylbenzyl)aniline is an organic compound with the molecular formula CHClN and a molecular weight of 266.17 g/mol. It features a dichlorinated aniline structure where two chlorine atoms are positioned at the 2 and 4 positions of the aniline ring, while the nitrogen is substituted with a 2-methylbenzyl group. This compound is notable for its applications in biochemical research, particularly in proteomics.
The chemical behavior of 2,4-Dichloro-N-(2-methylbenzyl)aniline includes several types of reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium hydroxide for substitution processes.
Research indicates that 2,4-Dichloro-N-(2-methylbenzyl)aniline exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its effects on protein interactions. The compound's ability to modulate biological pathways makes it of interest in pharmacological studies, particularly in cancer research where it may influence cellular signaling and growth.
The synthesis of 2,4-Dichloro-N-(2-methylbenzyl)aniline typically involves:
2,4-Dichloro-N-(2-methylbenzyl)aniline has diverse applications:
Interaction studies have demonstrated that 2,4-Dichloro-N-(2-methylbenzyl)aniline can bind to specific enzymes and receptors within biological systems. This interaction can inhibit enzymatic activity or alter receptor-mediated signaling pathways, making it a valuable tool in understanding cellular mechanisms and drug development.
Several compounds share structural similarities with 2,4-Dichloro-N-(2-methylbenzyl)aniline. Here are some notable examples:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 2,4-Dichloroaniline | 554-00-7 | A simpler structure without the methylbenzyl group. |
| 3,4-Dichloroaniline | 95-76-1 | Chlorine atoms at different positions; used in dyes. |
| 2,4-Dichlorophenoxyacetic acid | 94-75-7 | A herbicide with different biological activity. |
| N-(2-Methylphenyl)-2,4-dichloroaniline | Not listed | Similar substitution pattern but different properties. |
The uniqueness of 2,4-Dichloro-N-(2-methylbenzyl)aniline lies in its specific combination of dichlorinated aniline and methylbenzyl moieties. This structural arrangement confers distinct chemical reactivity and biological properties that differentiate it from other dichloroanilines and related compounds. Its versatility in